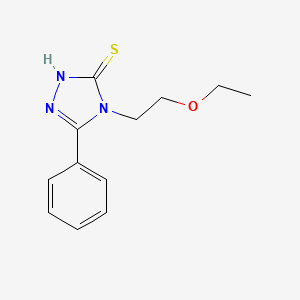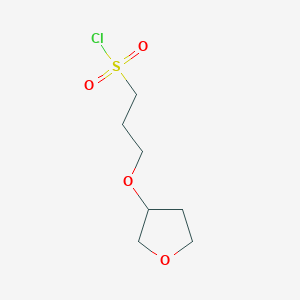
5-(6-Fluoropyridin-3-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-Fluoropyridin-3-yl)pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings, with a fluorine atom attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Fluoropyridin-3-yl)pyrimidine typically involves the coupling of a fluoropyridine derivative with a pyrimidine precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 6-fluoro-3-pyridinylboronic acid with a suitable pyrimidine halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dioxane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(6-Fluoropyridin-3-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.
Cyclization Reactions: It can form fused ring systems through cyclization reactions with other compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions often require a base and are carried out in polar solvents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Cyclization Reactions: Catalysts such as palladium or copper are often employed, and the reactions are typically conducted at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
5-(6-Fluoropyridin-3-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It can be used as a probe or ligand in studies involving biological macromolecules.
Agricultural Chemistry: The compound and its derivatives may serve as active ingredients in agrochemicals such as herbicides and insecticides.
Mécanisme D'action
The mechanism of action of 5-(6-Fluoropyridin-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. Additionally, the pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound-target complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Similar structure but lacks the fluorine atom, which can affect its reactivity and binding properties.
4-(6-Fluoropyridin-3-yl)pyrimidine: Positional isomer with the fluorine atom at a different position on the pyridine ring.
5-(4-Fluoropyridin-3-yl)pyrimidine: Another positional isomer with the fluorine atom on the 4-position of the pyridine ring.
Uniqueness
5-(6-Fluoropyridin-3-yl)pyrimidine is unique due to the specific placement of the fluorine atom, which can significantly influence its electronic properties and reactivity. This unique structure can lead to distinct interactions with biological targets and other molecules, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H6FN3 |
|---|---|
Poids moléculaire |
175.16 g/mol |
Nom IUPAC |
5-(6-fluoropyridin-3-yl)pyrimidine |
InChI |
InChI=1S/C9H6FN3/c10-9-2-1-7(5-13-9)8-3-11-6-12-4-8/h1-6H |
Clé InChI |
CCQGSAXEWZDZIF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C2=CN=CN=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Amino-3-methyl-1H-pyrazol-1-yl)methyl]cyclopropaneacetonitrile](/img/structure/B15327836.png)

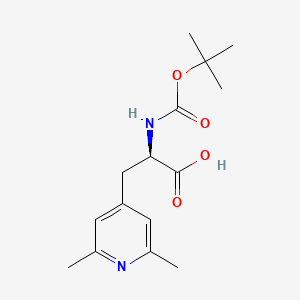
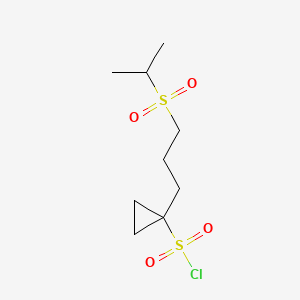
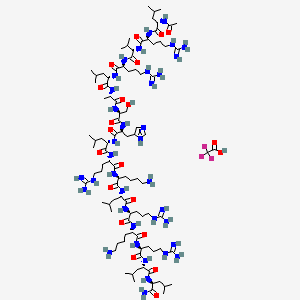

![2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid](/img/structure/B15327866.png)
![2-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B15327877.png)
![Methyl 2-isopropyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B15327882.png)



